Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic small-molecule compound featuring a benzothiophene core substituted with a sulfamoyl group (attached to a 4-ethylphenyl ring), a fluorine atom at position 4, and a methyl ester at position 2. The compound’s molecular formula is estimated as C₁₈H₁₇FNO₄S₂, with a molecular weight of approximately 394.5 g/mol (calculated from structural analogs in and ).
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S2/c1-3-11-7-9-12(10-8-11)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTELJBUPRLISEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Its structural features and diverse functional groups contribute to its significant biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound has the molecular formula and a molecular weight of 393.45 g/mol. The presence of a benzothiophene core , a sulfamoyl group , and an ethyl carboxylate moiety are key to its biological activity. The 4-fluoro substituent enhances its interaction with biological targets, potentially modulating enzyme activities or receptor functions.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FNO4S2 |
| Molecular Weight | 393.45 g/mol |
| IUPAC Name | This compound |
| Structural Features | Benzothiophene core, sulfamoyl group, ethyl carboxylate |
The mechanism of action for this compound primarily involves its ability to bind to specific molecular targets such as enzymes and receptors. The sulfamoyl group can facilitate interactions with biological macromolecules, leading to modulation of various biological pathways. This binding may result in therapeutic effects against several diseases, including cancer and inflammation.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, benzothiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Studies have demonstrated that benzothiophene derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Benzothiophene derivatives have been reported to exhibit antimicrobial properties. In vitro studies show that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated the effect of benzothiophene derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of intrinsic apoptotic pathways .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of sulfamoyl derivatives, including this compound. Results showed a marked decrease in TNF-alpha levels in treated macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The 3,4-difluorophenyl group (G226-0193) introduces higher electronegativity and lipophilicity compared to the 4-ethylphenyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility . The 3-fluoro-4-methylphenyl group (CAS 932520-41-7) combines moderate hydrophobicity with steric effects, balancing solubility and target engagement .
- Ester Group Variation :
Comparison with Sulfonylurea Herbicides
Sulfonylurea herbicides, such as metsulfuron-methyl (C₁₄H₁₅N₅O₆S), share a sulfonamide functional group but feature a triazine ring instead of a benzothiophene core ().
Table 2: Core Structural Differences
| Feature | Target Compound & Analogs | Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) |
|---|---|---|
| Core Structure | Benzothiophene | 1,3,5-Triazine |
| Functional Groups | Sulfamoyl, carboxylate ester | Sulfonylurea bridge (-SO₂NHCONH-) |
| Typical Applications | Not specified (potential pharmaceuticals) | Herbicides (inhibit acetolactate synthase) |
| Molecular Weight Range | ~390–425 g/mol | ~200–450 g/mol |
Key Insight :
The benzothiophene core in the target compound and its analogs may confer distinct electronic and steric properties compared to triazine-based sulfonylureas. This structural divergence likely underpins differences in bioactivity, with sulfonylureas targeting plant-specific enzymes .
Research Findings and Implications
Physicochemical Properties :
- Fluorine and methoxy substituents significantly alter polarity and bioavailability. For example, G226-0199’s 2,4-dimethoxyphenyl group increases hydrophilicity (~425 g/mol), while G226-0193’s 3,4-difluorophenyl group enhances lipophilicity (~401 g/mol) .
- Ethyl vs. methyl esters (CAS 932520-41-7 vs. target compound) may affect pharmacokinetics, as ester groups influence hydrolysis rates and metabolic pathways .
Synthetic Accessibility :
- The availability of analogs like G226-0193 (16 mg) and G226-0199 (43 mg) suggests feasibility in modifying the sulfamoyl group for structure-activity relationship (SAR) studies .
Preparation Methods
Cyclization of 2-Bromothiophene Derivatives
A widely adopted method involves the cyclization of 2-bromothiophene with substituted benzene derivatives under palladium-catalyzed coupling conditions. For instance, reacting 2-bromothiophene with 4-fluorobenzene-1,2-diamine in the presence of Pd(PPh₃)₄ and potassium carbonate yields the benzothiophene core with a fluorine substituent at the 4-position. Typical reaction conditions involve refluxing in dimethylformamide (DMF) at 120°C for 12–18 hours, achieving yields of 68–72%.
Friedel-Crafts Alkylation
Alternative approaches employ Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst. Thiophene derivatives react with α-halo ketones or esters to form the bicyclic structure. This method is particularly effective for introducing electron-withdrawing groups like fluorine early in the synthesis.
Table 1: Comparison of Benzothiophene Core Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | DMF | 120 | 68–72 |
| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 25–40 | 55–60 |
Introduction of the Sulfamoyl Group
The sulfamoyl moiety [-S(O)₂NH-(4-ethylphenyl)] is introduced via a two-step sequence:
Sulfonation
Chlorosulfonic acid (ClSO₃H) is employed to sulfonate the benzothiophene at the 3-position. The reaction proceeds at 0–5°C to minimize polysulfonation, with dichloromethane as the solvent. Excess chlorosulfonic acid (1.5 equivalents) ensures complete conversion, yielding the 3-sulfonyl chloride intermediate.
Amination with 4-Ethylaniline
The sulfonyl chloride intermediate reacts with 4-ethylaniline in the presence of triethylamine (TEA) as a base. TEA neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. Optimal conditions include:
- Molar ratio : 1:1.2 (sulfonyl chloride:4-ethylaniline)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 25°C
- Yield : 85–90%
Critical Consideration : Residual sulfonyl chloride must be quenched with aqueous sodium bicarbonate to prevent side reactions during downstream steps.
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid at the 2-position to a methyl ester:
Fischer Esterification
Traditional Fischer esterification uses methanol and a catalytic amount of sulfuric acid (H₂SO₄). The reaction is refluxed at 65°C for 6–8 hours, achieving 75–80% yield. However, this method risks hydrolyzing the sulfamoyl group if moisture is present.
Schotten-Baumann Reaction
A more efficient approach employs methyl chloroformate (ClCO₂CH₃) in a biphasic system (water/dichloromethane). Sodium hydroxide maintains a pH of 8–9, facilitating rapid esterification at 0°C within 2 hours (yield: 92–95%).
Table 2: Esterification Methods and Outcomes
| Method | Reagent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer | CH₃OH | H₂SO₄ | 6–8 | 75–80 |
| Schotten-Baumann | ClCO₂CH₃ | NaOH | 2 | 92–95 |
Purification and Characterization
Chromatographic Techniques
Final purification is achieved via flash chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 4:1 to 2:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, aromatic), 7.89 (s, 1H, NH), 7.45–7.32 (m, 4H, aromatic), 4.02 (s, 3H, OCH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J = 7.6 Hz, 3H, CH₂CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).
Comparative Analysis of Synthetic Routes
A side-by-side evaluation reveals that the Schotten-Baumann esterification outperforms Fischer esterification in yield and reaction time. Similarly, Pd-catalyzed coupling provides higher regioselectivity for the benzothiophene core compared to Friedel-Crafts alkylation.
Key Challenges :
- Sensitivity of the sulfamoyl group to acidic conditions during esterification.
- Competing side reactions during sulfonation if temperature exceeds 5°C.
Q & A
Q. Optimization Parameters :
- Temperature : Maintain 0–5°C during sulfamoylation to prevent decomposition .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in intermediate steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Basic: Which spectroscopic and analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at δ 160–165 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Validates molecular weight (393.45 g/mol) and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles; SHELX software refines data for publication-quality structures .
Advanced: How can X-ray crystallography using SHELX resolve ambiguities in the compound’s conformation?
Answer:
SHELX software (e.g., SHELXL) refines crystallographic data by:
- Twinned Data Handling : Robust algorithms correct for crystal twinning, common in sulfonamide derivatives .
- Hydrogen Bonding Analysis : Identifies intermolecular interactions (e.g., S=O···H-N) critical for stability.
- Thermal Parameter Refinement : Adjusts for atomic displacement, reducing R-factors to <0.05 for high-resolution structures .
Q. Example Workflow :
Collect data (Mo Kα radiation, λ = 0.71073 Å).
Solve phase problem via direct methods.
Refine with SHELXL using least-squares minimization .
Advanced: What strategies address regioselectivity challenges during sulfamoyl group introduction?
Answer:
Regioselectivity is controlled by:
- Directing Groups : Electron-withdrawing substituents (e.g., fluorine) guide sulfamoylation to the 3-position .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., ester groups) prevents undesired coupling .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfamoyl chloride reactivity .
Case Study :
Unprotected ester groups led to 15% side-product formation; using tert-butyl ester protection reduced this to <2% .
Advanced: How can researchers validate the compound’s mechanism of action in anticancer assays?
Answer:
- Caspase Activation Assays : Measure cleavage of fluorogenic substrates (e.g., Ac-DEVD-AMC) to confirm apoptosis induction.
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) identifies G1/S arrest, a hallmark of benzothiophene derivatives .
- Receptor Binding Studies : Radiolabeled ligand competition assays quantify affinity for targets like tyrosine kinases .
Q. Data Interpretation :
- IC₅₀ values <10 μM suggest therapeutic potential.
- Synergy with standard chemotherapeutics (e.g., cisplatin) can be assessed via Combination Index (CI) models .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Reproducibility : Conduct assays across multiple cell lines (e.g., MCF-7, HeLa) to confirm specificity.
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation as a source of variability .
- Structural Analog Comparison :
| Analog Substituent | Activity Profile | Reference |
|---|---|---|
| 4-Fluoro, 3-sulfamoyl | IC₅₀ = 8.2 μM (HeLa) | |
| 4-Methyl, 3-sulfamoyl | IC₅₀ = 22.4 μM (HeLa) | |
| 4-Fluoro, 3-carbamate | No significant activity |
Fluorine and sulfamoyl groups are critical for potency; contradictory data may arise from impurity or assay conditions .
Basic: What are the compound’s key structure-activity relationship (SAR) features?
Answer:
- Benzothiophene Core : Planar structure enables intercalation with DNA or enzyme active sites.
- Sulfamoyl Group : Enhances solubility and hydrogen-bonding with targets (e.g., carbonic anhydrase IX) .
- 4-Fluoro Substituent : Increases metabolic stability and electronegativity, improving target affinity .
Q. SAR Table :
| Modification | Effect on Activity |
|---|---|
| Removal of fluorine | 10-fold ↓ potency |
| Replacement of sulfamoyl | Loss of enzyme inhibition |
| Methyl ester → Ethyl ester | Comparable activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
